Tylophorine is an alkaloid found primarily in the roots and leaves of the Tylophora indica plant, a climbing vine native to Southeast Asia []. It has gained significant interest in the scientific community due to its potential therapeutic properties. Here's a breakdown of its applications in scientific research:
Studies suggest that tylophorine exhibits antiviral properties against various viruses. Research has shown its effectiveness in inhibiting the replication of Hepatitis B virus (HBV) and Hepatitis C virus (HCV) in cell cultures. Additionally, it has demonstrated potential activity against the dengue virus and the influenza virus [, ].
Tylophorine is a phenanthroindolizidine alkaloid primarily derived from the plant Tylophora indica, belonging to the family Asclepiadaceae. Its molecular formula is C₁₄H₁₇NO₄, and it has a molecular weight of approximately 393.19 g/mol. Tylophorine features a complex structure characterized by a methoxyl-substituted phenanthrene ring system linked to an indolizidine ring at the 9,10-position. The compound is noted for its significant biological activities, particularly in the realm of medicinal chemistry, where it exhibits promising anticancer properties and potential therapeutic applications against various diseases
Additionally, degradation studies have revealed that tylophorine can undergo various transformations under specific conditions, highlighting its reactivity and potential for further synthetic applications .
Tylophorine exhibits a wide range of biological activities:
Tylophorine can be synthesized through several methods:
Tylophorine shares structural similarities with several other alkaloids from the Asclepiadaceae family. Here are some notable compounds for comparison:
| Compound | Molecular Formula | Key Features |
|---|---|---|
| Tylophorinine | C₁₃H₁₅NO₄ | Similar structure; exhibits cytotoxic properties |
| Tylophrinidine | C₁₂H₁₄NO₄ | Related compound; also shows biological activity |
| Septicine | C₁₃H₁₅NO₄ | Shares phenanthroindolizidine structure; known for antiproliferative effects |
Tylophorine is unique due to its specific methoxyl substitutions and distinct biological activity profile compared to these similar compounds. Its potent effects on cancer cells and potential antiviral properties set it apart as a significant compound for further research and application in medicinal chemistry
Mass spectrometric analysis of tylophorine yields a characteristic fragmentation pattern diagnostic for phenanthroindolizidine alkaloids. The molecular ion peak appears at m/z 393, corresponding to the molecular formula C₂₄H₂₇NO₄⁺ [24] [23]. This molecular ion often exhibits relatively low intensity due to facile fragmentation processes. The base peak typically occurs at m/z 323, arising from loss of the pyrrolidine fragment (mass 70) through a characteristic retro-Diels-Alder reaction [23]. This fragmentation represents cleavage of the characteristic five-membered nitrogen-containing ring system and serves as a diagnostic feature for this alkaloid class. Additional significant fragment ions include peaks arising from stepwise methyl group losses, generating signals at m/z 308, 293, and 278 [23]. The mass spectral fragmentation pattern reflects the structural arrangement of methoxyl substituents and the pentacyclic framework, providing unambiguous identification of the compound. High-resolution mass spectrometry confirms the exact molecular composition, with the calculated mass for C₂₄H₂₇NO₄⁺ being 393.1940 Da [13]. Electrospray ionization mass spectrometry often produces protonated molecular ions [M+H]⁺ at m/z 394 under positive ion mode conditions. Infrared spectroscopy reveals characteristic absorption bands corresponding to the functional groups present in tylophorine. The absence of hydroxyl functionality is confirmed by the lack of broad O-H stretching vibrations in the 3200-3600 cm⁻¹ region [23]. Aromatic C-H stretching appears around 3030 cm⁻¹, while aliphatic C-H stretching vibrations occur in the typical range of 2850-2960 cm⁻¹ [25]. The aromatic C=C stretching vibrations manifest as medium-intensity bands at approximately 1600 and 1510 cm⁻¹, consistent with the substituted phenanthrene system [23] [25]. Characteristic C-O-C ether stretching vibrations from the methoxyl groups appear at 1160 and 1110 cm⁻¹ [23]. The fingerprint region below 1500 cm⁻¹ provides a unique spectral signature for compound identification. Ultraviolet-visible spectroscopy demonstrates characteristic absorption maxima reflecting the extended conjugated aromatic system. In ethanol solution, tylophorine exhibits absorption maxima at 257, 286, 339, and 356 nm [5] [23]. The corresponding logarithmic extinction coefficients (log ε) are 4.7, 4.42, 3.28, and 3.19, respectively, indicating strong electronic transitions [5]. In methanol, similar absorption patterns occur with maxima at 258, 287, and 340 nm [12] [23]. The absence of bathochromic shifts upon addition of sodium hydroxide confirms the lack of phenolic hydroxyl groups, distinguishing tylophorine from related hydroxylated alkaloids [23]. These spectral characteristics provide definitive identification parameters for analytical applications. Table 3: Spectroscopic Characterization ParametersAspect Details Absolute Configuration S-configuration at C-13a position Stereogenic Centers One defined stereocenter at position 13a IUPAC Name (S-enantiomer) (13aS)-2,3,6,7-tetramethoxy-9,11,12,13,13a,14-hexahydrodibenzo[f,h]pyrrolo[1,2-b]isoquinoline Alternative Name 2,3,6,7-tetramethoxyphenanthro[9,10:6′,7′]indolizidine InChI Key SSEUDFYBEOIWGF-AWEZNQCLSA-N SMILES (S-configuration) COC1=CC2=C(C=C1OC)C3=C(C=C(OC)C(OC)=C3)C4=C2C[C@@H]5CCCN5C4 Mass Spectrometry Profile
Infrared and Ultraviolet Spectral Features
Technique Parameter/Feature Value/Description UV-Vis λmax in Ethanol (nm) 257, 286, 339, 356 UV-Vis Log ε values 4.7, 4.42, 3.28, 3.19 IR C-H stretching (aromatic) ~3030 cm⁻¹ IR C=C aromatic stretching 1600, 1510 cm⁻¹ IR C-O-C ether stretching 1160, 1110 cm⁻¹ MS Molecular ion peak [M]⁺ m/z 393 MS Base peak fragmentation m/z 323 (loss of pyrrolidine) ¹H NMR Aromatic region δ 7.0-8.0 ppm ¹H NMR Methoxy groups δ 3.8-4.0 ppm (OCH₃) ¹³C NMR Aromatic carbons δ 148-150 ppm (methoxylated)